molecular formula C20H21NO5S B375819 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid CAS No. 112282-18-5

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B375819
CAS No.: 112282-18-5
M. Wt: 387.5g/mol
InChI Key: BSIRTWIPKKFSKD-CSKARUKUSA-N
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Description

The (E)-configuration of the acrylamido group and the 3,4-dimethoxyphenyl substituent are critical structural features that influence its bioactivity. The molecule combines a rigid tetrahydrobenzo[b]thiophene core with a polar carboxylic acid group and lipophilic aromatic substituents, enabling interactions with diverse biological targets. Its synthesis typically involves Knoevenagel condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with substituted benzaldehydes, followed by hydrolysis to yield the carboxylic acid .

Properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-25-14-9-7-12(11-15(14)26-2)8-10-17(22)21-19-18(20(23)24)13-5-3-4-6-16(13)27-19/h7-11H,3-6H2,1-2H3,(H,21,22)(H,23,24)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIRTWIPKKFSKD-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C20H21NO5S
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 112282-18-5

The structure features a tetrahydrobenzo[b]thiophene core with an acrylamide moiety and methoxy substituents on the phenyl ring, which are known to enhance biological activity through electronic and steric effects.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiophene core and subsequent functionalization to introduce the acrylamide and carboxylic acid groups. The synthetic pathway may include:

  • Formation of the Thiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The acrylamide functionality is introduced via an amidation reaction with an amine under controlled conditions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study conducted by Demetrio et al. (2011) highlighted its effectiveness in inhibiting cell proliferation through mechanisms involving tubulin modulation and disruption of the cell cycle .

Analgesic Activity

In another study focusing on derivatives of tetrahydrobenzo[b]thiophene-3-carboxylic acids, it was found that certain analogs exhibited analgesic effects superior to standard analgesics like metamizole. The evaluation was conducted using the "hot plate" method on mice, indicating a promising profile for pain management applications .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Inhibition of Enzymatic Activity : The presence of the acrylamide group suggests potential inhibition of specific enzymes involved in cancer progression.

Case Studies

  • Antiproliferative Studies :
    • Cell lines tested included A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
    • IC50 values were determined to assess potency; for instance, an IC50 value of 15 µM was reported for MCF-7 cells.
  • Analgesic Efficacy :
    • In vivo studies showed that at a dosage of 50 mg/kg, the compound significantly increased the latency period for pain response compared to controls.
    • Results indicated a latent period increase from 10 seconds in control groups to approximately 22 seconds in treated groups .

Comparative Analysis with Related Compounds

Compound NameActivity TypeNotable Features
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamideAntiproliferativeBenzamide core enhances interactions with biological targets
Thieno[3,2-b]pyridine derivativesNeuroprotectiveFused pyridine-thiophene structure provides neuroprotective effects
Benzothiophene derivativesAnti-cancerKnown for cytotoxic properties in various cancer models

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Substituent at Acrylamido Group Core Structure Functional Group at Position 3 Bioactivity Highlights
Target Compound 3,4-Dimethoxyphenyl Tetrahydrobenzo[b]thiophene Carboxylic acid Antibacterial, antioxidant (hypothesized)
Compound H () 4-Hydroxy-3,5-dimethoxyphenyl Tetrahydrobenzo[b]thiophene Ethyl ester Superior antioxidant activity (84% DPPH scavenging at 100 μM)
11k () Phenyl Tetrahydrobenzo[b]thiophene Carboxamide Moderate antibacterial activity (MIC = 32 μg/mL vs. S. aureus)
11l () Phenyl Tetrahydrobenzo[b]thiophene Boc-protected amino Inactive in antibacterial assays
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate () Varied phenyl groups Dimethylthiophene Ethyl ester Anti-inflammatory (65% edema inhibition at 50 mg/kg)

Key Observations:

  • Functional Group Impact : The carboxylic acid at position 3 improves solubility in polar solvents compared to ester or carboxamide derivatives (e.g., 11k, Compound H) .

Pharmacological Activity Comparison

Table 2: Antioxidant Activity of Selected Analogues (100 μM Concentration)

Compound DPPH Scavenging (%) Nitric Oxide Scavenging (%) Lipid Peroxidation Inhibition (%) Super Oxide Scavenging (%)
Target Compound* 72 (predicted) 68 (predicted) 65 (predicted) 60 (predicted)
Compound H 84 79 72 70
Ascorbic Acid (Standard) 89 85 78 75

*Predicted values based on structural similarity to Compound H .

  • The 4-hydroxy-3,5-dimethoxyphenyl substituent in Compound H confers superior antioxidant activity due to increased radical stabilization via phenolic -OH groups, absent in the target compound’s 3,4-dimethoxy motif .

Preparation Methods

Ethyl 2-Acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The ethyl ester intermediate (synthesized via Gewald reaction) is acylated as described in Section 2.2. The ester group is subsequently hydrolyzed using LiOH in THF/H2 _2O (1:1) at 50°C for 6 hours:

Reaction Conditions:

  • Base: LiOH (2 equiv)

  • Solvent: THF/H2 _2O

  • Temperature: 50°C

  • Time: 6 h

  • Yield: 89%

Stereochemical Considerations

The (E)-configuration of the acrylamido group is critical for biological activity. To prevent isomerization:

  • Reactions are conducted under inert atmosphere (N2_2).

  • Low temperatures (0–5°C) are maintained during acylation.

  • Purification via silica gel chromatography (n-hexane/ethyl acetate) ensures stereochemical integrity.

Scalability and Industrial Relevance

Large-scale synthesis (100 g+) employs continuous flow reactors for the Gewald reaction to enhance yield and reduce reaction time. Acyl chloride formation and acylation steps utilize flow chemistry to minimize exothermic risks.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct acylation of free acidFewer steps, higher atom economyRequires anhydrous conditions
Ester hydrolysis routeBetter solubility of intermediatesAdditional hydrolysis step

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the acrylamide intermediate via reaction of 3,4-dimethoxybenzaldehyde-derived amines with acryloyl chloride .
  • Step 2 : Coupling with a tetrahydrobenzo[b]thiophene core. For example, intermediates (e.g., compound 11f in ) are reacted with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC (yields: 47–78%) .
  • Step 3 : Hydrolysis of ester groups to carboxylic acids using NaOH (e.g., compound 32 in : 65% yield after 6 hours at 80°C) .

Key Table : Comparison of Synthetic Methods

IntermediateReagents/ConditionsYield (%)Purity Method
11f + succinic anhydrideCH₂Cl₂, reflux, N₂67HPLC (MeCN:H₂O)
11d + Boc₂ODioxane, DMAP47Methanol recrystallization

Q. What spectroscopic techniques confirm structural identity?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ for compound 2: m/z 485.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

  • Catalyst/Solvent Optimization : Use of DMAP in Boc-protection reactions improves regioselectivity (: 77% yield for compound 30) .
  • Temperature Control : Reflux in CH₂Cl₂ (40–50°C) minimizes side reactions compared to higher temperatures .
  • Purification : Gradient HPLC (MeCN:H₂O from 30%→100%) enhances purity (>95%) .

Data Contradiction Analysis :

  • Lower yields (47% for compound 3 vs. 67% for compound 2) may stem from steric hindrance from tert-butyl groups .

Q. How do structural modifications influence biological activity?

  • Substituent Effects :
  • Phenyl vs. Chlorophenyl : Compound 23 (chlorophenyl derivative) shows enhanced antibacterial activity due to electron-withdrawing effects .

  • Ester vs. Carboxylic Acid : Hydrolysis to carboxylic acid (compound 32) improves solubility and target binding .

    Key Table : Bioactivity of Derivatives

    CompoundSubstituentBiological ActivityMechanism Insight
    2Phenyl, esterModerate antibacterialDisrupts membrane integrity
    32Phenyl, carboxylic acidHigh enzyme inhibitionBinds to active site via COO⁻ group

Q. How to resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., tetrahydrobenzo[b]thiophene protons) .
  • Isotopic Labeling : Confirms reaction pathways (e.g., ¹³C-labeled acrylamide intermediates track coupling efficiency) .
  • X-ray Crystallography : Validates stereochemistry (e.g., E-configuration of acrylamido group in ) .

Methodological Guidelines

  • Experimental Design :
    • Use nitrogen atmospheres to prevent oxidation during anhydride reactions .
    • Standardize bioassays (e.g., MIC values for antibacterial studies) to compare derivatives .
  • Data Analysis :
    • Employ multivariate statistics (e.g., PCA) to correlate substituent properties with activity .

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